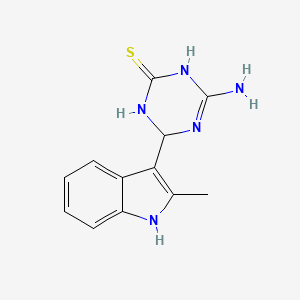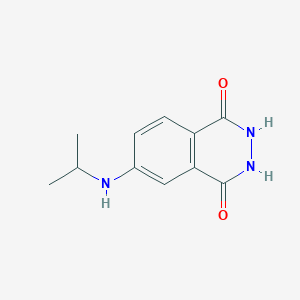![molecular formula C15H13F3N2O4S B3084214 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid CAS No. 1142210-94-3](/img/structure/B3084214.png)
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It is used in pharmaceutical testing . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves a series of chemical reactions, including the use of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction analysis . The compound has a complex structure with multiple functional groups, including a trifluoromethyl group, a phenyl group, a pyrimidin-2-yl group, and a sulfonyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various organic reactions. The exact reactions depend on the specific synthesis route used. For example, one synthesis route involves the reaction of a triazole-pyrimidine hybrid with a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using differential scanning calorimetry . Its molecular formula and molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique
Novel COX-2 Inhibitors
A series of compounds including 4-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-sulfonyl}butanoic acid derivatives were identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds differ from the common 1,2-diarylheterocycle based molecules by having a unique arrangement of substituents, leading to a favorable pharmacokinetic profile, significant brain penetration, and effectiveness in rat models of hypersensitivity (Swarbrick et al., 2009).
Antimicrobial Activity
Novel cyclization techniques of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones have been developed, showing considerable antimicrobial activity. These compounds exhibit minimum inhibitory concentrations (MIC) values ranging from 0.09 to 1.0 mg, indicating potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Pharmaceutical Intermediate Synthesis
The synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, has been improved by utilizing sulfonation to remove undesired isomers. This method highlights the compound's significance in the development of pharmaceuticals (Fan, 1990).
Fluorescence Binding Studies
A study on p-hydroxycinnamic acid derivatives, closely related to the chemical structure of interest, investigated their fluorescence binding with bovine serum albumin. This research can provide insight into the interaction mechanisms of similar compounds with proteins, potentially impacting drug design and delivery systems (Meng et al., 2012).
Synthesis of Fused Derivatives
Research on acetoacetanilides, involving compounds with a similar sulfonyl structure, has led to the synthesis of thienopyridines and other fused derivatives. This demonstrates the versatility of such compounds in synthesizing diverse heterocyclic structures, which are crucial in medicinal chemistry (Harb, Hussein, & Mousa, 2006).
Orientations Futures
The future directions for the research on this compound could include further studies on its biological activities and potential therapeutic applications. For example, it could be developed as a neuroprotective and anti-neuroinflammatory agent . Additionally, the synthesis process could be optimized to improve yield and purity .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can inhibit certain enzymes and modulate receptor activity . The compound’s interaction with its targets may lead to changes in cellular processes, but the specifics of these interactions require further investigation.
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities . The specific effects of this compound would depend on its targets and mode of action.
Propriétés
IUPAC Name |
4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4S/c16-15(17,18)12-9-11(10-5-2-1-3-6-10)19-14(20-12)25(23,24)8-4-7-13(21)22/h1-3,5-6,9H,4,7-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLRUDJEJGFGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol](/img/structure/B3084134.png)





![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)
![4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3084208.png)
![Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate](/img/structure/B3084216.png)
![6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B3084219.png)

![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084231.png)
![[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084234.png)
![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)